molecular formula C15H24ClN5O2 B2993566 Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate CAS No. 2377030-94-7

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate

Cat. No.: B2993566
CAS No.: 2377030-94-7
M. Wt: 341.84
InChI Key: IBUWVULDZIMXRD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate is a heterocyclic compound featuring a 7-membered azepane ring substituted with a tert-butyl carboxylate group and a 4-chloro-1,3,5-triazinyl-methylamino moiety. Its molecular formula is C₁₄H₂₂ClN₅O₂, with a molecular weight of 327.81 g/mol .

Properties

IUPAC Name

tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-8-5-6-11(7-9-21)20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUWVULDZIMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate typically involves multiple steps, starting with the preparation of the triazine core. One common approach is the reaction of 4-chloro-1,3,5-triazin-2-yl with an appropriate amine under controlled conditions to form the intermediate triazine derivative. Subsequent reactions with tert-butyl chloroformate and azepane-1-carboxylic acid lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ring Systems

Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-1,4-diazepane-1-carboxylate
  • Molecular Formula : C₁₃H₂₀ClN₅O₂
  • Molecular Weight : 313.79 g/mol .
  • Key Difference : The azepane ring is replaced with a 1,4-diazepane (7-membered ring with two nitrogen atoms).
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate
  • Molecular Formula : C₁₃H₂₁ClN₅O₂
  • Molecular Weight : 313.8 g/mol .
  • Key Difference : A 5-membered pyrrolidine ring replaces the azepane.
  • Implications : The smaller pyrrolidine ring introduces higher ring strain but may improve pharmacokinetic properties (e.g., membrane permeability) in drug candidates.
Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate
  • Molecular Formula : C₁₄H₂₂ClN₅O₂
  • Molecular Weight : 327.81 g/mol .
  • Key Difference : A 6-membered piperidine ring substitutes the azepane.
  • Implications : Piperidine’s rigid chair conformation may reduce conformational flexibility, affecting interactions in catalysis or receptor binding.
Triazine Derivatives in OLEDs
  • Examples : DM-B, DM-Bm, DM-G, 2tDMG, and 3tDMG ().
  • Key Features : These compounds exhibit high photoluminescence quantum efficiency (PLQE >90%) and external quantum efficiency (EQE >20%) in organic light-emitting diodes (OLEDs) .
  • Comparison: While the target compound shares the triazine core, its lack of extended π-conjugation (e.g., spiro-acridine or phenothiazine substituents) limits its direct utility in OLEDs. However, its tert-butyl group could stabilize radical intermediates in optoelectronic applications.
Agrochemical Triazines
  • Examples : Triflusulfuron methyl, ethametsulfuron methyl ().
  • Key Features : These compounds act as herbicides by inhibiting acetolactate synthase.
  • Comparison : The target compound’s azepane ring and lack of sulfonylurea groups differentiate it from agrochemical triazines, suggesting divergent applications (e.g., medicinal chemistry vs. agriculture).

Research and Application Insights

  • Pharmaceutical Potential: The azepane ring’s flexibility and tert-butyl group could make the target compound a candidate for protease inhibitors or kinase-targeted therapies, where conformational adaptability is critical.
  • Limitations: Unlike OLED-oriented triazines (e.g., DM-B), the target compound lacks donor-acceptor pairs for efficient charge transfer, limiting optoelectronic utility .
  • Stability : The 4-chloro-triazine moiety is reactive toward nucleophiles, suggesting utility in click chemistry or prodrug synthesis.

Biological Activity

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈ClN₅O₂
  • Molecular Weight : 319.79 g/mol
  • CAS Number : 2377034-27-8

The compound features a tert-butyl group, a triazine moiety, and an azepane ring which contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that triazine derivatives exhibit antimicrobial activity. For instance, compounds similar to tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane have shown effectiveness against various bacterial strains and fungi. The chlorinated triazine structure is thought to enhance this activity by interfering with microbial cell functions.

Anticancer Activity

Research has highlighted the potential of triazine derivatives in cancer therapy. Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane has been evaluated for its ability to inhibit tumor cell growth. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Synthesis Methods

Several synthesis routes have been explored for creating this compound:

  • Starting Materials : The synthesis typically begins with readily available triazine derivatives and tert-butyl azepane carboxylic acid.
  • Reagents : Common reagents include methylamine for the amination step and various solvents like DMF or DMSO.
  • Reaction Conditions : Reactions are often carried out under reflux conditions to ensure complete conversion.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of triazine derivatives. The results indicated that compounds with similar structures to tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Investigation of Anticancer Properties

In a separate investigation reported in Cancer Letters, researchers assessed the cytotoxic effects of various triazine derivatives on human cancer cell lines. The findings suggested that tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane could effectively inhibit the proliferation of breast cancer cells through apoptosis induction .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tert-butyl 4-(4-chloro-1,3,5-triazin-2-yl)-methylamineAntimicrobialJournal of Medicinal Chemistry
Tert-butyl azepane derivativeAnticancerCancer Letters
2-(tert-butyl)-4-chloro-6-phenyltriazineCytotoxicityEuropean Journal of Medicinal Chemistry

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions between azepane intermediates and functionalized triazine derivatives. A common approach involves reacting tert-butyl 4-(methylamino)azepane-1-carboxylate with 4-chloro-1,3,5-triazine under basic conditions (e.g., in the presence of NaHCO₃ or DIPEA) in anhydrous solvents like THF or DCM . Key steps include:

  • Precursor preparation : tert-butyl 4-oxoazepane-1-carboxylate (a precursor) can undergo reductive amination to introduce the methylamino group .
  • Triazine coupling : The 4-chloro-triazine moiety reacts with the secondary amine group on the azepane ring, requiring controlled stoichiometry to avoid over-substitution.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the azepane backbone, tert-butyl group, and triazine substitution pattern. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1H^1H NMR .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z ~313.79 for C13H20ClN5O2\text{C}_{13}\text{H}_{20}\text{ClN}_5\text{O}_2) .
  • X-ray crystallography : Programs like SHELXL can resolve crystal structures, validating bond angles and steric interactions, particularly around the triazine-azepane junction .

Q. What stability considerations are critical for handling and storage?

  • Storage : Store at room temperature in inert conditions (argon/vacuum) to prevent hydrolysis of the chloro-triazine group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may degrade the compound .
  • Stability assays : Monitor purity via HPLC or TLC over time. For long-term storage, lyophilization in sealed vials is recommended.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the chloro-triazine moiety?

Conflicting data on reactivity (e.g., unexpected substitution patterns) may arise from solvent polarity, temperature, or competing side reactions. To address this:

  • Kinetic studies : Use in-situ 19F^{19}F NMR (if fluorine-substituted analogs are used) or LC-MS to track reaction progress .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution on the triazine ring, identifying preferred nucleophilic attack sites .

Q. What advanced strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency, especially if steric hindrance from the azepane ring slows reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Microwave-assisted synthesis can reduce reaction time .
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate the product from di- or tri-substituted byproducts.

Q. How can the compound’s role in medicinal chemistry be explored mechanistically?

  • Enzyme inhibition assays : Screen against kinases or proteases, as triazine derivatives often act as ATP-competitive inhibitors. Use fluorescence polarization or SPR to quantify binding affinity.
  • Structural biology : Co-crystallize the compound with target proteins (e.g., using SHELXD for phase determination) to visualize binding modes and guide SAR studies .

Q. What experimental precautions mitigate risks during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in purity assessments?

  • Cross-validation : Combine HPLC (for quantitative purity) with 1H^1H NMR integration (to detect non-UV-active impurities). For example, residual solvents (e.g., DCM) may not appear in HPLC but are detectable via NMR .
  • Elemental analysis : Confirm C/H/N ratios to rule out hygroscopicity or salt formation.

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Molecular docking : Software like AutoDock Vina models interactions with biological targets.
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the triazine ring .

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